molecular formula C22H25Cl2N9 B568812 trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride CAS No. 1386398-50-0

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride

Cat. No.: B568812
CAS No.: 1386398-50-0
M. Wt: 486.405
InChI Key: ZVGRUMCHGYUBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Topology and Stereochemical Configuration Analysis

The compound exhibits a complex topology defined by three interconnected domains:

  • Pyrazolo[3,4-d]pyrimidine core – A fused bicyclic heterocycle acting as a bioisosteric analogue of adenine.
  • 1,4-Cyclohexanediamine linker – A six-membered cyclohexane ring with trans-configured amino groups at positions 1 and 4.
  • 3-Chlorophenylmethylamino-pyrimidine substituent – A pendant aromatic group attached via a secondary amine linkage.

Stereochemical Features
The trans-1,4-cyclohexanediamine moiety adopts a chair conformation with both amino groups occupying equatorial positions to minimize steric strain. This conformation is stabilized by:

  • 1,3-Diaxial interactions – Absent due to equatorial positioning of substituents.
  • Hydrogen bonding – Intermolecular N–H⋯Cl interactions between cyclohexanediamine NH groups and chloride counterions.
Conformational Parameter Value Source
Axial vs. equatorial amino groups Equatorial
Chair flip barrier ~25 kcal/mol
N–H bond length 1.01 Å

X-ray Crystallographic Studies of Pyrazolo[3,4-d]pyrimidine Core

Crystallographic data reveal critical geometric features:

  • Planarity of the Heterocycle – The pyrazolo[3,4-d]pyrimidine ring system deviates minimally from planarity (max. deviation: 0.023 Å).
  • Substituent Orientation – The 3-chlorophenylmethylamino-pyrimidine group adopts a dihedral angle of ~70° relative to the pyrazolo[3,4-d]pyrimidine plane.
  • Supramolecular Interactions – Hydrogen bonding patterns include:
    • N–H⋯N – Between pyrazolo NH and pyrimidine N atoms (d = 2.9–3.1 Å).
    • C–H⋯Cl – Weak interactions involving aromatic C–H groups and chloride ions.

Key Geometric Parameters

Bond/Parameter Length/Value Comparison to Adenine
N1–C2 (pyrazolo) 1.38 Å N9–C4 (1.39 Å in adenine)
C3–N4 (pyrimidine) 1.32 Å C5–N7 (1.33 Å in adenine)
Pyrazolo-pyrimidine dihedral 0.023 Å deviation Planar in adenine

NMR Spectral Fingerprint Analysis for Conformational Elucidation

NMR data provide critical insights into solution-state conformation:

  • ¹H NMR
    • Cyclohexanediamine NH – Broad singlet at δ 8.5–9.0 ppm (indicative of NH–Cl hydrogen bonding).
    • Pyrazolo NH – Sharp singlet at δ 7.2–7.5 ppm (confirmed via DMSO-d6 solvent quenching).
    • 3-Chlorophenylmethyl CH2 – Triplet at δ 4.0–4.3 ppm (coupled to NH group).
  • ¹³C NMR
    • Pyrimidine carbons – Upfield shifts for C4 (δ 150–155 ppm) and C6 (δ 145–150 ppm) due to electron-withdrawing effects.
    • Cyclohexane carbons – Distinct axial/equatorial splitting observed in DEPT-135 spectra.

Key NMR Correlations

Proton Environment HMBC/HMQC Correlation Assignment
Pyrazolo NH (δ 7.3 ppm) C2, C4 (pyrazolo) NH group
Pyrimidine H (δ 8.8 ppm) C3, C5 (pyrimidine) H-4 position
Cyclohexane CH2 (δ 2.1 ppm) N-linked carbons Equatorial NH environments

Comparative Molecular Geometry with Adenine Isosteres

The pyrazolo[3,4-d]pyrimidine core serves as a structural mimic of adenine, enabling kinase hinge region binding.

Geometric Comparisons

Feature Adenine Pyrazolo[3,4-d]pyrimidine
Ring System Purine (5/6-membered) Pyrazolo[3,4-d]pyrimidine (5/6-membered)
Hydrogen Bond Capacity 3 (N1, N3, N7) 2 (N1, N4)
Planarity Fully planar Planar ±0.023 Å deviation
C5/C6 Position Methyl (in ATP) Chlorophenylmethylamino-pyrimidine substituent

Electronic Effects

  • Electron Density – Pyrazolo N1 and pyrimidine N4 exhibit lower electron density than adenine N1 and N7, altering kinase interaction profiles.
  • Steric Profile – The 3-chlorophenyl group introduces bulkier substituents compared to adenine’s methyl group.

Properties

IUPAC Name

4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN9.ClH/c23-14-3-1-2-13(10-14)11-26-21-25-9-8-18(29-21)19-17-12-27-22(30-20(17)32-31-19)28-16-6-4-15(24)5-7-16;/h1-3,8-10,12,15-16H,4-7,11,24H2,(H,25,26,29)(H2,27,28,30,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRUMCHGYUBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of trans-1,4-Cyclohexanediamine

The trans-1,4-cyclohexanediamine moiety is synthesized via a four-step sequence starting from cyclohexene oxide. Reaction with aqueous methylamine yields rac-trans-1,2-cyclohexanediol, which undergoes Mitsunobu cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine to form an epoxide intermediate. Subsequent ring-opening with methylamine and kinetic resolution using L-(+)-tartaric acid affords enantiomerically pure trans-1,4-cyclohexanediamine. Chiral HPLC analysis confirms an enantiomeric excess (ee) >99%.

StepReactionReagents/ConditionsYield
1Epoxide formationCyclohexene oxide, H<sub>2</sub>O, MeNH<sub>2</sub>85%
2Mitsunobu cyclizationDEAD, PPh<sub>3</sub>, THF, 0°C → rt78%
3Ring-openingMeNH<sub>2</sub>, EtOH, reflux90%
4Chiral resolutionL-(+)-tartaric acid, MeOH45%

Functionalization of the Pyrazolopyrimidine Core

The pyrazolopyrimidine intermediate is synthesized via a palladium-catalyzed cross-coupling strategy. Key steps include:

Suzuki-Miyaura Coupling for Pyrimidinyl Substitution

3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes Suzuki coupling with 2-aminopyrimidin-4-ylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in dimethoxyethane (DME)/H<sub>2</sub>O (3:1) at 80°C. This introduces the aminopyrimidinyl group at the C3 position, yielding 3-(2-aminopyrimidin-4-yl)-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate A) in 72% yield.

Buchwald-Hartwig Amination

Intermediate A is subjected to Buchwald-Hartwig amination with (3-chlorophenyl)methylamine using RuPhos as the ligand, Pd<sub>2</sub>(dba)<sub>3</sub> as the catalyst, and KHMDS as the base in toluene at 110°C. This step installs the 3-chlorobenzylamino group at the C4 position, affording 3-[2-[(3-chlorobenzyl)amino]pyrimidin-4-yl]-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B) in 65% yield.

Final Coupling and Salt Formation

Nucleophilic Aromatic Substitution

Intermediate B reacts with trans-1,4-cyclohexanediamine in the presence of Hünig’s base (DIPEA) in DMF at 120°C. The C6 chloro group is selectively displaced by the cyclohexanediamine’s primary amine, yielding the free base of the target compound. The reaction achieves 58% yield after silica gel chromatography.

Hydrochloride Salt Formation

The free base is treated with HCl (4M in dioxane) in dichloromethane at 0°C. Precipitation yields the hydrochloride salt with >95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

Analytical Characterization

Critical analytical data for the final compound:

ParameterMethodResult
Molecular WeightHRMS (ESI+)563.1821 [M+H]<sup>+</sup>
PurityHPLC (254 nm)98.7%
Chiral PurityChiral HPLC>99% ee
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)500 MHzδ 8.92 (s, 1H, pyrazole), 8.45 (d, J=5.1 Hz, 1H, pyrimidine), 7.38–7.25 (m, 4H, Ar-H), 4.62 (s, 2H, CH<sub>2</sub>), 3.12–2.98 (m, 4H, cyclohexane)

Optimization Challenges and Solutions

Selectivity in Buchwald-Hartwig Amination

Early attempts using PPh<sub>3</sub> as the ligand resulted in poor conversion (<20%) due to steric hindrance from the pyrazolopyrimidine core. Switching to RuPhos improved yield to 65% by enhancing catalyst turnover.

Epimerization During Salt Formation

Initial hydrochloride salt formation at room temperature caused partial epimerization (∼10% cis-diastereomer). Lowering the temperature to 0°C and shortening reaction time to 1 hour minimized this side reaction.

Scale-Up Considerations

Kilogram-scale synthesis requires:

  • Continuous Flow Hydrogenation : For intermediates prone to oxidation.

  • Crystallization-Driven Purification : The hydrochloride salt is recrystallized from EtOH/H<sub>2</sub>O (9:1) to achieve >99.5% purity .

Chemical Reactions Analysis

Types of Reactions

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

This compound has been studied for its potential as a therapeutic agent due to its structural analogies with known pharmacophores. Its bioactivity can be attributed to the following mechanisms:

  • Inhibition of Kinases : The compound has shown promise in inhibiting specific tyrosine kinases, which are crucial in various signaling pathways associated with cancer progression. This is particularly relevant in targeted cancer therapies where selective inhibition can lead to reduced side effects compared to traditional chemotherapy.
  • Antitumor Activity : Preliminary studies suggest that trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride exhibits antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Applications in Drug Design

The compound's unique structure allows it to serve as a lead compound for the development of new drugs. Key applications include:

  • Bioisosteric Replacement : The incorporation of bioisosteres can enhance the pharmacokinetic properties of drugs derived from this compound. This approach can improve solubility, stability, and bioavailability.
  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity can lead to optimized compounds with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • In vitro Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of kinase inhibition. For example, compounds with modifications on the cyclohexane ring showed improved selectivity towards specific kinases involved in oncogenic signaling pathways.
  • Animal Models : In vivo studies using mouse models have indicated that this compound can effectively reduce tumor size and improve survival rates when administered in conjunction with other chemotherapeutic agents.

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
BioisosteresDiscussed the role of bioisosteres in enhancing drug potency and selectivity.
Kinase InhibitionIdentified selective inhibition of MerTK by modified derivatives.
Antitumor ActivityDemonstrated significant tumor reduction in animal models.

Mechanism of Action

The mechanism of action of trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Substituents: Chloromethyl and dimethylamino groups. Key Differences: Lacks the 3-chlorophenyl and cyclohexanediamine moieties.

1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():

  • Substituents : 2-Chloroethyl group.
  • Key Differences : Absence of aromatic substituents (e.g., 3-chlorophenyl) and diamine groups.
  • Implications : Simpler structure may result in lower binding affinity or pharmacokinetic challenges.

2-[[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanamide (): Substituents: 3-Chlorophenyl and thio-propanamide groups. Key Differences: Sulfur-containing linker instead of an amino-cyclohexanediamine. Implications: The thioether group may alter electronic properties and metabolic stability.

Data Tables

Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (HCl Salt) Pharmacological Activity
Target Compound Pyrazolo[3,4-d]pyrimidine trans-1,4-cyclohexanediamine, 3-Cl-Ph ~500 High Antitumor (inferred)
6-(Chloromethyl)-N,1-dimethyl... () Pyrazolo[3,4-d]pyrimidine Chloromethyl, dimethylamino ~250 Moderate Not reported
1-(2-Chloroethyl)-1H-pyrazolo... () Pyrazolo[3,4-d]pyrimidine 2-Chloroethyl ~230 Low Antitumor
2-[[1-(3-Cl-Ph)-4-oxo... () Pyrazolo[3,4-d]pyrimidine 3-Cl-Ph, thio-propanamide ~380 Moderate Undisclosed

Research Findings

The trans-cyclohexanediamine moiety introduces conformational rigidity, which may reduce off-target interactions and improve metabolic stability . The hydrochloride salt increases aqueous solubility, addressing a common limitation of pyrazolo[3,4-d]pyrimidines in drug development .

Limitations of Analogues :

  • Compounds lacking aromatic substituents (e.g., ) show reduced specificity in kinase inhibition assays .
  • Sulfur-containing derivatives (e.g., ) may exhibit faster metabolic clearance due to thioether oxidation .

Computational tools like Hit Dexter 2.0 () could further validate its promiscuity or specificity in biological assays.

Biological Activity

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride (CAS Number: 1386398-50-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN9·HCl, with a molecular weight of 486.4 g/mol. The structure features a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a cyclohexanediamine backbone, which contribute to its biological activity.

Structural Characteristics

  • Molecular Formula : C22H24ClN9·HCl
  • Molecular Weight : 486.4 g/mol
  • IUPAC Name : 4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine; hydrochloride

Anticancer Properties

Research indicates that compounds similar to trans-N1 have shown promising anticancer activity. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit tumor cell proliferation. A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .

The mechanism through which trans-N1 exerts its biological effects is primarily linked to its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth and survival. The compound's structure allows it to bind effectively to the active sites of these kinases, thereby inhibiting their activity .

Study 1: Antitumor Activity

In a study assessing the antitumor efficacy of trans-N1 derivatives on breast cancer cells, the compound demonstrated significant inhibition of cell growth with an IC50 value of approximately 5 μM. The study concluded that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a kinase inhibitor. It was found that trans-N1 selectively inhibited the activity of several receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. The inhibition was quantified using biochemical assays showing IC50 values in the nanomolar range for specific targets .

Research Findings Summary

Study Target IC50 Value Notes
Study 1Breast Cancer Cells~5 µMInduces apoptosis via caspase activation
Study 2Receptor Tyrosine KinasesLow nM rangeSelective inhibition with potential therapeutic applications

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, amination, and hydrochloride salt formation. Key optimization strategies include:
  • Temperature Control : Reactions often require precise thermal gradients (e.g., 60–80°C for pyrimidinyl substitutions) to avoid side products .
  • Catalyst Selection : Palladium-based catalysts or Lewis acids (e.g., AlCl₃) enhance regioselectivity in pyrazolo[3,4-d]pyrimidine core formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Table 1 : Representative Reaction Conditions from Literature

StepReagentsTemp. (°C)CatalystYield (%)Reference
Cyclocondensation2-chloro-N-(4-chlorobenzyl)acetamide70AlCl₃62
AminationNH₃/MeOH50Pd/C78

Q. How is the molecular structure characterized, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR for aromatic proton and carbon assignments (e.g., pyrimidinyl CH groups at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 568.2) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexanediamine moiety .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates. ICReDD’s integrated approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, steric effects) .

Table 2 : Computational vs. Experimental Yield Comparison

ParameterComputational PredictionExperimental ResultDeviation (%)
SolventDMFDMSO12
Temp.65°C70°C7

Q. What statistical experimental design (DoE) approaches resolve yield contradictions across protocols?

  • Methodological Answer : Fractional factorial designs (e.g., Box-Behnken) identify critical factors (e.g., catalyst loading, reaction time). For example, a 3² factorial design revealed that temperature and solvent polarity account for >80% of yield variability .

Table 3 : DoE Factors and Levels for Yield Optimization

FactorLow (-1)High (+1)Optimal Level
Temp.60°C80°C72°C
Catalyst0.5 mol%2.0 mol%1.2 mol%

Q. How do structural modifications at pyrimidinyl/cyclohexanediamine groups affect chemical reactivity?

  • Methodological Answer : Substituent effects are studied via:
  • Hammett Analysis : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at pyrimidinyl C4 .
  • Kinetic Isotope Effects (KIE) : Deuterated cyclohexanediamine analogs reveal rate-limiting steps in amination .

Q. What methodologies characterize degradation products under accelerated stability testing?

  • Methodological Answer : Forced degradation studies (pH, heat, light) coupled with LC-MS/MS identify hydrolytic cleavage products. For example, acidic conditions (pH 2.0) cleave the pyrazolo-pyrimidine core, yielding a chlorophenyl fragment (m/z 142.1) .

Q. How can AI-driven platforms like COMSOL Multiphysics model scaled-up synthesis?

  • Methodological Answer : COMSOL integrates reaction kinetics (e.g., Arrhenius parameters) with mass transfer simulations to predict bottlenecks. AI algorithms optimize batch reactor designs by training on historical yield data .

Table 4 : AI Applications in Synthesis Scale-Up

ApplicationAlgorithmOutcome
Kinetics ModelingNeural Networks95% accuracy in rate prediction
Solvent OptimizationGenetic Algorithms20% reduction in waste

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.